3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione
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Overview
Description
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione is a heterocyclic compound that contains both chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and solvents. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: This reaction involves the replacement of a leaving group with a nucleophile. Common reagents include alkoxides, thiolates, and amines.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products. Common oxidizing agents include potassium permanganate and chromium trioxide, while common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated, nitrated, or sulfonated derivatives of the compound, while nucleophilic substitution can yield various substituted pyrrole derivatives.
Scientific Research Applications
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Materials Science: The compound’s unique chemical structure makes it a potential candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition and protein-protein interactions.
Mechanism of Action
The mechanism of action of 3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
3,4-dichloro-1-(3-chloro-4-fluorophenyl)-1H-pyrrole-2,5-dione: This compound is similar to other heterocyclic compounds containing chlorine and fluorine atoms, such as this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
3,4-dichloro-1-(3-chloro-4-fluorophenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3Cl3FNO2/c11-5-3-4(1-2-6(5)14)15-9(16)7(12)8(13)10(15)17/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKZIMLFRJNJEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C(=O)C(=C(C2=O)Cl)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3Cl3FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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